molecular formula C4H6O2S2 B3427420 Diacetyldithiol CAS No. 592-22-3

Diacetyldithiol

Cat. No.: B3427420
CAS No.: 592-22-3
M. Wt: 150.2 g/mol
InChI Key: KTOYYOQOGAZUHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetyldithiol can be synthesized through the reaction of acetyl chloride with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:

2 CH3COCl + H2SCH3COS2CH3 + 2 HCl\text{2 CH3COCl + H2S} \rightarrow \text{CH3COS2CH3 + 2 HCl} 2 CH3COCl + H2S→CH3COS2CH3 + 2 HCl

Industrial Production Methods: In an industrial setting, this compound is produced by reacting acetyl chloride with sodium sulfide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:

  • Mixing acetyl chloride with sodium sulfide in a solvent such as dichloromethane.
  • Stirring the mixture at a low temperature to facilitate the reaction.
  • Isolating the product through filtration and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Diacetyldithiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: It can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Substituted dithiols.

Scientific Research Applications

Diacetyldithiol has a wide range of applications in scientific research, including:

    Biology: this compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.

    Industry: this compound is used in the production of polymers and materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diacetyldithiol involves its ability to form disulfide bonds. This property is utilized in various biochemical processes, including the stabilization of protein structures and the modulation of enzyme activity. The molecular targets of this compound include thiol-containing proteins and enzymes, where it can form reversible disulfide bonds, thereby affecting their function.

Comparison with Similar Compounds

    Dithiothreitol: A reducing agent used in biochemistry to protect sulfhydryl groups.

    Dithioerythritol: Similar to dithiothreitol, it is used for the reduction of disulfides to thiols.

    Methanedithiol: A simple dithiol used in organic synthesis.

Uniqueness of Diacetyldithiol: this compound is unique due to its acetyl groups, which confer distinct chemical properties compared to other dithiols. These properties include its reactivity in nucleophilic substitution reactions and its ability to form stable disulfide bonds. This makes this compound a valuable compound in both research and industrial applications.

Properties

IUPAC Name

S-acetylsulfanyl ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S2/c1-3(5)7-8-4(2)6/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYYOQOGAZUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-22-3
Record name Diacetyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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